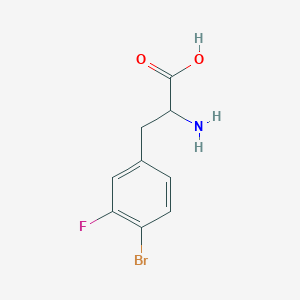
2-(5,5-Dimethyl-1,3-dioxan-2-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid: is an organic compound characterized by a dioxane ring substituted with a dimethyl group and an acetic acid moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid typically involves the reaction of neopentyl glycol with acetic anhydride in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of the acetic acid group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Neopentyl glycol, acetic anhydride
Catalyst: Acidic ion-exchange resins
Reaction Conditions: Elevated temperatures (80-100°C) and pressures to enhance reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde.
Reduction: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol.
Substitution: Formation of halogenated derivatives like 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride.
Scientific Research Applications
Chemistry: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of dioxane derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates with anti-inflammatory and analgesic properties.
Industry: In industrial applications, 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used in the production of polymers, resins, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The dioxane ring and acetic acid moiety play crucial roles in binding to the active sites of enzymes, influencing their catalytic activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as oxidoreductases and hydrolases.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride
Uniqueness: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid stands out due to its unique combination of a stable dioxane ring and a reactive acetic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its stability under various reaction conditions and its ability to form multiple derivatives enhance its utility in scientific research and industrial applications.
Properties
CAS No. |
1245643-79-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)4-11-7(12-5-8)3-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
LHGGRHJNMRLWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
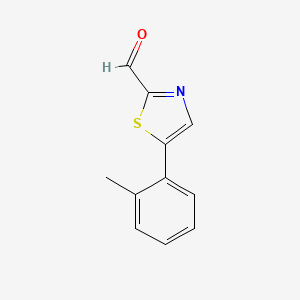
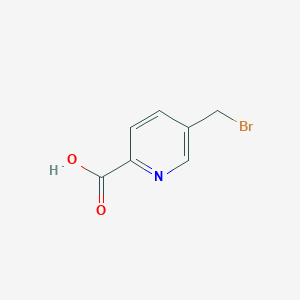
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
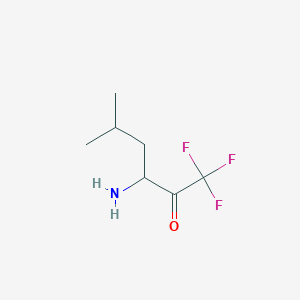
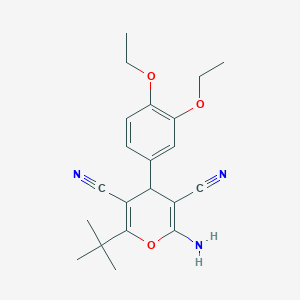
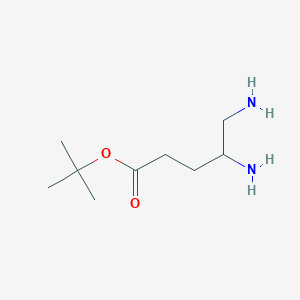
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

